molecular formula C18H16N4O3 B4360552 N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4360552
M. Wt: 336.3 g/mol
InChI Key: YYEFWQZYPAIKAD-UHFFFAOYSA-N
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Description

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a triazole ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Benzodioxole Moiety: This step often involves a nucleophilic substitution reaction where the benzodioxole group is introduced to the triazole ring.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide can be compared with other similar compounds, such as:

    Benzimidazoles: Known for their broad-spectrum biological activities.

    Triazoles: Widely used in medicinal chemistry for their stability and biological activity.

    Benzodioxoles: Commonly found in natural products and synthetic drugs.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-4-2-3-5-14(12)9-22-10-19-18(21-22)20-17(23)13-6-7-15-16(8-13)25-11-24-15/h2-8,10H,9,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEFWQZYPAIKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

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